2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide is an organic compound with a complex structure that includes a chlorobenzoyl group and a hydroxymethylpropyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 4-chlorobenzoyl chloride is then reacted with N-[1-(hydroxymethyl)propyl]amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(4-carboxybenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide.
Reduction: Formation of 2-(4-chlorobenzyl)-N-[1-(hydroxymethyl)propyl]benzamide.
Substitution: Formation of 2-(4-substituted benzoyl)-N-[1-(hydroxymethyl)propyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-benzoyl-2-(4-chlorobenzoyl)hydrazine
- 2-(4-chlorobenzoyl)-1,1,1-trimethylhydrazinium
- 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C18H18ClNO3 |
---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-(1-hydroxybutan-2-yl)benzamide |
InChI |
InChI=1S/C18H18ClNO3/c1-2-14(11-21)20-18(23)16-6-4-3-5-15(16)17(22)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11H2,1H3,(H,20,23) |
InChI-Schlüssel |
JYZYPAKDQLLCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.